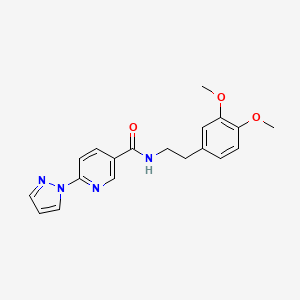

N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-25-16-6-4-14(12-17(16)26-2)8-10-20-19(24)15-5-7-18(21-13-15)23-11-3-9-22-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYMUNQMZQWNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound combines a nicotinamide core with a pyrazole moiety and a 3,4-dimethoxyphenethyl substituent. The synthesis typically involves multi-step organic reactions, beginning with the formation of an amide from nicotinic acid derivatives and 3,4-dimethoxyaniline, followed by cyclization with hydrazine derivatives to introduce the pyrazolyl group. Reaction conditions are optimized for yield and purity, often utilizing catalysts and controlled temperatures.

This compound exhibits its biological effects through interaction with specific molecular targets.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may target cyclooxygenase or lipoxygenase pathways, which are crucial in mediating inflammatory responses.

- Receptor Modulation : It can also interact with various receptors, potentially affecting neurotransmitter systems related to mood regulation and cognition.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound significantly inhibits the growth of L1210 leukemia cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : A study involving rat models indicated that the compound may protect against neurotoxic insults by modulating oxidative stress markers and enhancing neuronal survival rates .

- Anti-inflammatory Properties : Research has demonstrated that this compound can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique substitution pattern:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,4,5-trimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide | Additional methoxy group | Altered pharmacokinetics |

| N-(3,4-dimethoxyphenyl)-6-(1H-triazol-1-yl)nicotinamide | Triazole instead of pyrazole | Different receptor interactions |

The presence of methoxy groups enhances lipophilicity and may influence the overall bioactivity and pharmacokinetics of the molecule.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide exhibits several significant biological activities:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation by targeting cyclooxygenase or lipoxygenase pathways.

- Receptor Modulation : The compound interacts with various receptors that may influence neurotransmitter systems related to mood regulation and cognition.

Anticancer Activity

In vitro studies indicate that this compound significantly inhibits the growth of L1210 leukemia cells. The mechanism involves apoptosis induction through mitochondrial pathways, suggesting potential use in cancer therapies.

Neuroprotective Effects

Research involving rat models demonstrates that the compound may protect against neurotoxic insults by modulating oxidative stress markers and enhancing neuronal survival rates.

Anti-inflammatory Properties

Studies have shown that this compound can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The pyrazole moiety is introduced via NAS on a halogenated pyridine precursor. For example, 6-chloronicotinamide reacts with sodium pyrazolate under inert conditions to yield the pyrazole-substituted intermediate.

Procedure :

- Reactants : 6-Chloronicotinamide (1.0 equiv), sodium pyrazolate (1.2 equiv).

- Solvent : Dimethylformamide (DMF).

- Conditions : 130°C under argon for 2 hours.

- Workup : The reaction mixture is cooled, diluted with dichloromethane (DCM), washed with water, and purified via silica gel chromatography (DCM eluent).

- Yield : ~58%.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

- Deprotonation of pyrazole by sodium hydride to form sodium pyrazolate.

- Nucleophilic displacement of the chloride at the 6-position of the pyridine ring.

Alternative Routes: Transition Metal Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative for introducing the pyrazole group. However, this method is less commonly reported due to challenges in regioselectivity and catalyst compatibility with the nicotinamide functionality.

Synthesis of 3,4-Dimethoxyphenethylamine

Reductive Amination

3,4-Dimethoxyphenethylamine is typically synthesized via reductive amination of 3,4-dimethoxybenzaldehyde:

- Aldehyde to Imine : Reaction with ammonium acetate in methanol.

- Reduction : Sodium cyanoborohydride (NaBH3CN) reduces the imine to the primary amine.

- Yield : >80% under optimized conditions.

Amide Bond Formation

Coupling Reagents and Conditions

The final step involves coupling 6-(1H-pyrazol-1-yl)nicotinamide with 3,4-dimethoxyphenethylamine using carbodiimide-based reagents:

Procedure :

- Reactants : 6-(1H-Pyrazol-1-yl)nicotinamide (1.0 equiv), 3,4-dimethoxyphenethylamine (1.1 equiv).

- Coupling Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv).

- Base : Triethylamine (TEA, 2.0 equiv).

- Solvent : Anhydrous dichloromethane (DCM).

- Conditions : Stirring at room temperature for 12–24 hours.

- Workup : Extraction with DCM, washing with dilute HCl and brine, followed by silica gel chromatography (hexane/ethyl acetate gradient).

- Yield : 65–75%.

Critical Considerations :

- Moisture Sensitivity : Anhydrous conditions are essential to prevent hydrolysis of the coupling reagent.

- Stoichiometry : Excess amine ensures complete conversion of the nicotinamide intermediate.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advances in flow chemistry enable scalable synthesis of intermediates:

Green Chemistry Principles

- Solvent Recycling : DMF and DCM are recovered via distillation.

- Catalyst Recycling : Immobilized palladium catalysts reduce metal waste in cross-coupling approaches.

Analytical Characterization

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.4 g/mol |

| Melting Point | 162–164°C (lit.) |

| Purity (HPLC) | >98% |

Spectroscopic Confirmation :

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide?

Methodological Answer:

The synthesis typically involves coupling 6-(1H-pyrazol-1-yl)nicotinic acid derivatives with 3,4-dimethoxyphenethylamine. A reported protocol (for structurally similar compounds) uses carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) . Characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (using SHELX programs ) for unambiguous structural determination, particularly to resolve pyrazole ring orientation .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in pyrazole and nicotinamide ring conformations. For example:

- Software : SHELXL refines atomic positions using least-squares minimization, while ORTEP-III visualizes thermal ellipsoids to assess disorder.

- Key metrics : Bond angles (e.g., C-N-C in pyrazole) and torsion angles (e.g., between dimethoxyphenethyl and pyrazole moieties) distinguish regioisomers .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar scaffolds to identify deviations >2σ as potential synthetic artifacts .

Advanced: What experimental strategies are used to investigate its mechanism of action in cancer models?

Methodological Answer:

Evidence from related compounds (e.g., YAP1/TAZ inhibition in bladder cancer ) suggests:

- In vitro assays :

- Western blotting to quantify YAP1/TAZ protein levels post-treatment.

- qPCR for downstream targets (e.g., CTGF, CYR61).

- In vivo models : Orthotopic bladder cancer xenografts treated with the compound (5–20 mg/kg, i.p.) followed by immunohistochemistry (IHC) to assess tumor proliferation (Ki-67) and apoptosis (TUNEL).

- Molecular docking : Use AutoDock Vina to predict binding to YAP1’s PDZ domain, validated by mutagenesis (e.g., YAP1-S127A mutants) .

Advanced: How to address contradictory bioactivity data across cell lines?

Methodological Answer:

Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies include:

- Pharmacokinetic profiling : LC-MS/MS quantification of intracellular compound levels.

- CRISPR-Cas9 knockout screens to identify resistance genes (e.g., ABC transporters).

- Proteomics (e.g., SILAC labeling) to map differential protein interactions.

- Dose-response curves (IC₅₀) across ≥3 cell lines (e.g., T24 vs. RT4 bladder cancer) to establish potency thresholds .

Advanced: What substituent modifications enhance target selectivity?

Methodological Answer:

Structure-activity relationship (SAR) studies on pyrazole and nicotinamide moieties can guide optimization:

- Pyrazole substitution : Replace 1H-pyrazole with 3-trifluoromethyl variants (see ) to improve hydrophobic interactions.

- Phenethyl group : Introduce halogens (e.g., 4-F) to enhance metabolic stability (logP <3 via MarvinSketch).

- Validation : Competitive binding assays (SPR or ITC) against purified YAP1/TAZ proteins to quantify Kd shifts .

Advanced: How to resolve discrepancies in crystallographic and computational structural models?

Methodological Answer:

Discrepancies between SC-XRD and DFT-optimized structures often arise from solvent effects or force field inaccuracies. Strategies:

- Solvent inclusion : Refine SC-XRD data with explicit solvent molecules (e.g., Olex2 ).

- DFT adjustments : Use B3LYP-D3/6-311+G(d,p) to account for dispersion forces in vacuum vs. PCM solvent models.

- Validation : Overlay experimental (ORTEP ) and computational structures (RMSD <0.5 Å acceptable) .

Advanced: What strategies improve solubility without compromising activity?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the pyrazole N1 position (hydrolyzed in vivo).

- Co-crystallization : Screen with cyclodextrins or PEG-based co-solvents (e.g., PEG 400) to enhance aqueous solubility (measure via nephelometry).

- SAR trade-offs : Balance logD (1–3) and polar surface area (PSA <140 Ų) to maintain membrane permeability .

Advanced: How to assess thermodynamic stability in formulation studies?

Methodological Answer:

- Differential scanning calorimetry (DSC) : Measure melting points (Tm) and identify polymorphs (e.g., Form I vs. II).

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-UV (λ=254 nm).

- Excipient compatibility : Co-grind with lactose or PVP-K30; analyze via FTIR for hydrogen-bonding shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.